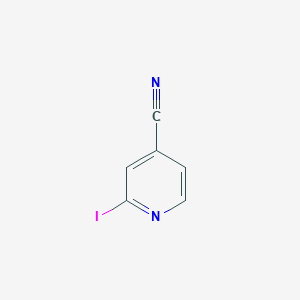

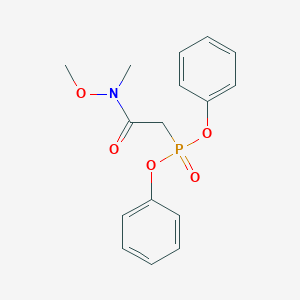

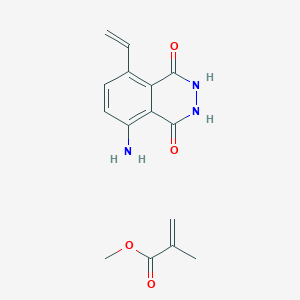

![molecular formula C20H35NO5 B038729 (2-环己基-1-[4-(1-羟基-1-甲基-乙基)-5-氧代-四氢呋喃-2-基]-乙基)-氨基甲酸叔丁酯 CAS No. 125016-14-0](/img/structure/B38729.png)

(2-环己基-1-[4-(1-羟基-1-甲基-乙基)-5-氧代-四氢呋喃-2-基]-乙基)-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that include carbamic acid esters and cyclohexyl derivatives, known for their varied applications in medicinal chemistry and material science. The structural complexity of this molecule, with its multiple functional groups, including the carbamic acid ester, cyclohexyl, and tetrahydrofuran units, suggests a multifaceted synthesis approach and diverse chemical reactivity.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, starting from simple precursors. For example, the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield, showcasing a typical approach to carbamate formation (Kant, Singh, & Agarwal, 2015). This method points towards potential pathways for synthesizing the carbamic acid tert-butyl ester portion of the target compound.

Molecular Structure Analysis

The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. For instance, the study on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed a non-planar conformation with significant intermolecular hydrogen bonding and π-π stacking interactions, suggesting how the target compound might crystallize and the importance of non-covalent interactions in its solid-state structure (Kant et al., 2015).

Chemical Reactions and Properties

Chemical reactivity in molecules containing furan rings and carbamate groups can include cycloadditions, nucleophilic substitutions, and ring-opening reactions. The cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to yield 4-Hydroxymethyl-2-cyclohexen-1-one demonstrates the types of reactions such molecules can undergo, providing a framework for understanding the reactivity of the furan and carbamate components of the target molecule (Kozmin, He, & Rawal, 2003).

科学研究应用

合成化学应用

- Diels-Alder 反应:该化合物已用于研究 Diels-Alder 反应,展示了其在合成复杂分子结构中的作用。Diels-Alder 反应对于构建环状化合物至关重要,表明该化合物在开发药物和有机材料中的效用 (Padwa、Brodney 和 Lynch,2003).

- 分子内 α-酰胺烷基化:对 L-DOPA 衍生物的研究导致了吡咯并[2,1-a]异喹啉的不对称合成,突出了该化合物在创建具有潜在治疗应用的生物活性分子中的重要性 (Garcia、Arrasate、Lete 和 Sotomayor,2006).

- 四环素类似物合成:合成四环素环 A 类似物的努力涉及该化合物的衍生物,为开发新的抗生素和化学治疗剂做出了贡献 (Moskalyk、Mak、Chatten 和 Locock,1981).

病虫害防治研究

- 用于害虫防治的少年激素:该化合物的衍生物已被检查其作为昆虫害虫防治的生化活化激素原(少年激素)的潜力,提供了环保的害虫管理解决方案 (Wimmer 等人,2007).

材料科学和聚合物化学

- 亲水性脂肪族聚酯:已合成与该化合物相关的新的环状酯用于均聚和共聚,从而得到亲水性脂肪族聚酯,在生物医学工程和药物递送系统中具有各种应用 (Trollsås 等人,2000).

有机合成和立体化学

- 对映选择性合成:该化合物参与了二氢嘧啶酮的对映选择性合成,二氢嘧啶酮因其生物活性和潜在的药物应用而很重要 (Goss、Dai、Lou 和 Schaus,2009).

属性

IUPAC Name |

tert-butyl N-[2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO5/c1-19(2,3)26-18(23)21-15(11-13-9-7-6-8-10-13)16-12-14(17(22)25-16)20(4,5)24/h13-16,24H,6-12H2,1-5H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTNQSPOVPJIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CC(C(=O)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560855 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125016-14-0 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

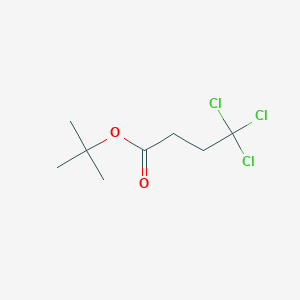

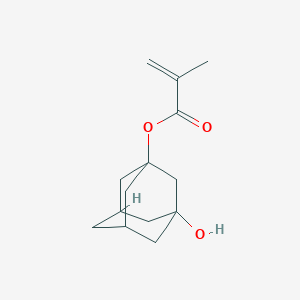

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

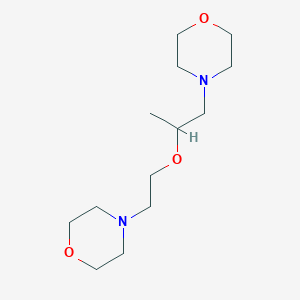

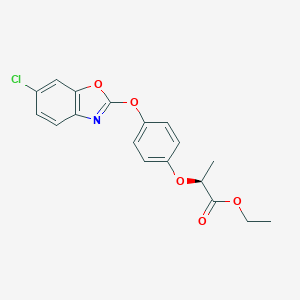

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

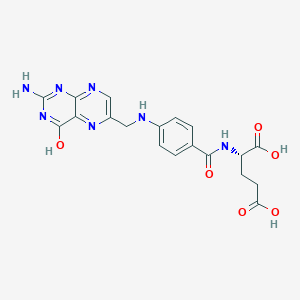

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)